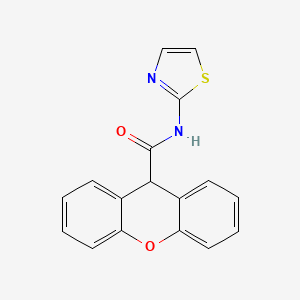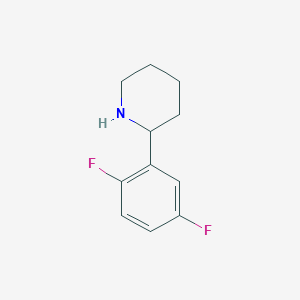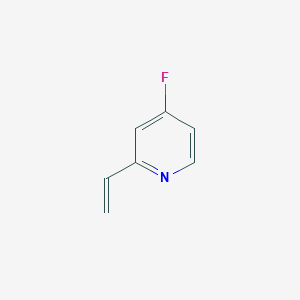![molecular formula C7H8F2N2S B13594616 {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine CAS No. 62128-85-2](/img/structure/B13594616.png)
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is an organic compound with the molecular formula C7H8F2N2S It is characterized by the presence of a difluoromethyl group attached to a sulfanyl group, which is further connected to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine typically involves the introduction of the difluoromethyl group to a phenylhydrazine derivative. One common method includes the reaction of 3-mercaptophenylhydrazine with a difluoromethylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to yield the corresponding thiol or amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical agents.
Medicine
In medicine, this compound derivatives are explored for their potential therapeutic effects. They may act as inhibitors or modulators of specific enzymes or receptors, contributing to the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its unique properties make it suitable for the design of novel pesticides and advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of {3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine involves its interaction with molecular targets such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity, leading to potent biological effects. The compound may inhibit enzyme activity by forming stable complexes or modulate receptor function through allosteric interactions.
Comparison with Similar Compounds
Similar Compounds
{3-[(Trifluoromethyl)sulfanyl]phenyl}hydrazine: Similar structure but with an additional fluorine atom.
{3-[(Methyl)sulfanyl]phenyl}hydrazine: Lacks the fluorine atoms, resulting in different chemical properties.
{3-[(Ethyl)sulfanyl]phenyl}hydrazine: Contains an ethyl group instead of a difluoromethyl group.
Uniqueness
{3-[(Difluoromethyl)sulfanyl]phenyl}hydrazine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and bioavailability, making it a valuable tool in various research and industrial applications.
Properties
CAS No. |
62128-85-2 |
|---|---|
Molecular Formula |
C7H8F2N2S |
Molecular Weight |
190.22 g/mol |
IUPAC Name |
[3-(difluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H8F2N2S/c8-7(9)12-6-3-1-2-5(4-6)11-10/h1-4,7,11H,10H2 |
InChI Key |
ILFQXKTYGJYXBF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


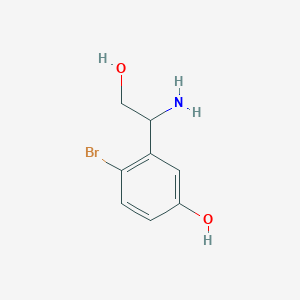
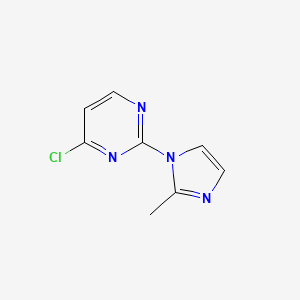
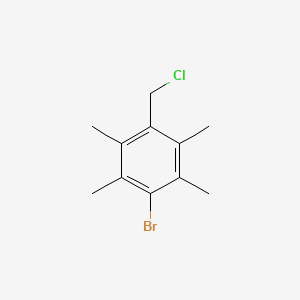
![tert-butyl(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-sulfamoylpropanoate](/img/structure/B13594550.png)

![O-[(3-chloro-2-fluorophenyl)methyl]hydroxylamine](/img/structure/B13594557.png)
